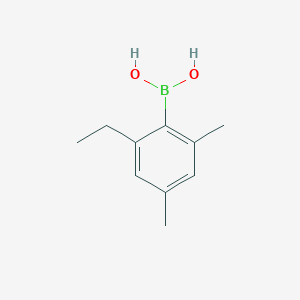

(2-Ethyl-4,6-dimethylphenyl)boronic acid

Vue d'ensemble

Description

(2-Ethyl-4,6-dimethylphenyl)boronic acid is an organic compound that belongs to the class of arylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to an aromatic ring. The compound is used extensively in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mécanisme D'action

Target of Action

The primary target of (2-Ethyl-4,6-dimethylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is significant in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Ethyl-4,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-ethyl-4,6-dimethylbromobenzene using a boron reagent such as tri-n-butylborate in the presence of a catalyst like magnesium. The reaction is typically carried out in a solvent such as tetrahydrofuran at a temperature of around 30°C. After the reaction, the product is isolated through acid hydrolysis and purified .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as the ratio of reactants and the choice of solvent, is crucial for achieving high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethyl-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Aromatics: Formed from electrophilic substitution reactions.

Applications De Recherche Scientifique

(2-Ethyl-4,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparaison Avec Des Composés Similaires

(2-Ethyl-4,6-dimethylphenyl)boronic acid can be compared with other similar arylboronic acids, such as:

2,6-Dimethylphenylboronic acid: Lacks the ethyl group, making it less sterically hindered.

2,4,6-Trimethylphenylboronic acid: Contains an additional methyl group, which can affect its reactivity and steric properties.

Phenylboronic acid: The simplest arylboronic acid, lacking any substituents on the aromatic ring.

The unique structure of this compound, with its ethyl and methyl substituents, provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.

Activité Biologique

(2-Ethyl-4,6-dimethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property has made them useful in various biochemical applications, including drug development and enzyme inhibition.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that this compound exhibits potential in inhibiting tumor growth by disrupting the proteasome pathway.

- Antibacterial Properties : Boronic acids have been explored for their antibacterial effects, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes that are vital for cell wall synthesis.

- Antiviral Activity : Some studies suggest that boronic acids can interfere with viral replication processes. The specific activity of this compound against various viruses remains an area of ongoing research.

The mechanism by which this compound exerts its biological effects primarily involves its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by forming a reversible bond with the active site, thereby blocking substrate access.

- Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values for different cancer types were as follows:

| Cancer Type | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| A549 (Lung) | 0.250 |

| HeLa (Cervical) | 0.300 |

This data indicates a strong selective toxicity towards cancer cells compared to normal cells.

Study 2: Antibacterial Activity

In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results highlight its potential as a lead compound in developing new antibiotics.

Propriétés

IUPAC Name |

(2-ethyl-4,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-4-9-6-7(2)5-8(3)10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDVFVYOPFWZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1CC)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415578-24-3 | |

| Record name | (2-ethyl-4,6-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.